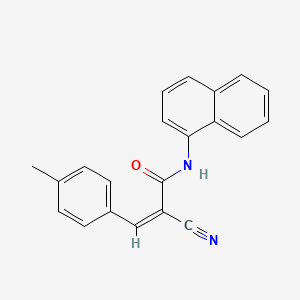

(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O/c1-15-9-11-16(12-10-15)13-18(14-22)21(24)23-20-8-4-6-17-5-2-3-7-19(17)20/h2-13H,1H3,(H,23,24)/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHYPPJBPOMOSY-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide, with the chemical formula C21H16N2O and CAS Number 358771-19-4, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A cyano group (-C≡N)

- A naphthalene moiety

- An enamide functional group

This structural complexity allows it to engage in various chemical reactions typical of both amides and alkenes, making it a candidate for numerous biological applications .

Synthesis

The synthesis of (Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide generally involves multi-step organic reactions. A common method includes:

- Reacting N-(2-formylphenyl)-4-methylbenzenesulfonamide with potassium carbonate in acetonitrile.

- Adding (Z)-methyl 2-(bromomethyl)-3-phenylacrylate to the mixture.

- Purifying the resultant compound through column chromatography.

The yield of this synthesis can be as high as 98%, indicating an efficient process for obtaining the compound .

Anticancer Potential

Preliminary studies suggest that (Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide may exhibit anticancer properties. Research has indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, studies on related compounds have shown significant reductions in tumor growth and enhanced apoptosis in cancer cells .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been explored through in vitro assays. It has been shown to modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα. In vivo studies using animal models have reported significant reductions in edema and leukocyte migration, suggesting that this compound may effectively treat inflammatory conditions .

Case Studies

- In Vitro Studies : In macrophage cultures, (Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide demonstrated non-cytotoxic concentrations while significantly reducing nitrite production and cytokine levels upon stimulation with lipopolysaccharides (LPS) .

- In Vivo Studies : In models of induced paw edema and peritonitis, the compound showed a dose-dependent reduction in inflammation markers, comparable to established anti-inflammatory drugs like dexamethasone .

Research Findings Summary Table

Comparison with Similar Compounds

Table 1: Photovoltaic Performance of Structural Analogues

Crystallographic and Solid-State Behavior

The crystal structures of (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines (halides: Cl, Br) reveal significant molecular twisting (dihedral angles ~56°) and stabilization via weak interactions (C–H⋯N, C–H⋯X, π–π stacking) .

Stereochemical and Electronic Effects

The (E)-isomer of 3-(5-methylfuran-2-yl)-N,N-dipentyl-prop-2-enamide () highlights the importance of stereochemistry: Z-isomers often exhibit enhanced intramolecular charge transfer due to planar configurations, whereas E-isomers may show reduced conjugation. For the target compound, the Z-configuration likely optimizes electronic delocalization between the cyano and amide groups, a critical factor in photophysical applications .

Q & A

Q. What experimental methods are recommended for determining the thermodynamic properties of (Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide in the condensed phase?

Low-temperature adiabatic calorimetry (e.g., using a TAU-10 calorimeter) is ideal for measuring heat capacities in the range of 78–370 K. Polynomial dependencies derived from experimental data enable calculation of standard thermodynamic functions (e.g., entropy, enthalpy). This approach has been validated for structurally similar cyanoacrylate derivatives .

Q. How can crystallographic software like SHELX be utilized to resolve the molecular structure of this compound?

SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) are robust for small-molecule crystallography. Key steps include:

Q. What synthetic protocols are effective for preparing (Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide?

A two-step approach is common:

- Step 1 : Condensation of 4-methylbenzaldehyde with cyanoacetamide under basic conditions to form the α,β-unsaturated nitrile intermediate.

- Step 2 : Coupling with 1-naphthylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in DMF. Monitor reaction progress via TLC (n-hexane:ethyl acetate = 9:1) .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data between experimental and computational models be resolved?

Discrepancies often arise from assumptions in ideal gas-phase calculations. To address this:

Q. What strategies optimize crystal packing analysis for this compound when hydrogen-bonding patterns are ambiguous?

Apply graph set analysis (Etter’s methodology) to categorize hydrogen-bonding motifs. Use ORTEP-3 to visualize molecular geometry and SHELXL to refine hydrogen atom positions. For ambiguous cases, supplement with Hirshfeld surface analysis to quantify intermolecular contacts .

Q. How can researchers distinguish between polymorphic forms of this compound using crystallographic tools?

- Conduct single-crystal X-ray diffraction (SC-XRD) to determine unit cell parameters and space groups.

- Compare experimental powder XRD patterns with simulated data from SHELX-refined structures.

- Monitor thermal stability via DSC to identify phase transitions unique to each polymorph .

Q. What computational methods are suitable for predicting the reactivity of the α,β-unsaturated nitrile moiety in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic properties:

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Calculate Fukui indices to assess regioselectivity in Michael addition reactions .

Methodological Considerations

Q. How should researchers handle side reactions during the synthesis of this compound, such as E/Z isomerization?

- Control reaction temperature (<60°C) to minimize thermal isomerization.

- Use chiral auxiliaries or stereoselective catalysts (e.g., L-proline) to favor the Z-configuration.

- Confirm stereochemistry via NOESY NMR or SC-XRD .

Q. What analytical techniques are critical for validating hydrogen-bonding networks in the crystal lattice?

Q. How can researchers reconcile conflicting crystallographic data from different refinement software?

Cross-validate results using multiple programs (e.g., SHELXL vs. Olex2). Apply Hamilton’s R-factor ratio test to statistically compare models. Ensure data-to-parameter ratios >10 to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.